n-Propylhydrazinecarbothioamide
Overview
Description
n-Propylhydrazinecarbothioamide: is an organic compound with the molecular formula C4H11N3S. It is also known by other names such as 3-amino-1-propylthiourea and 4-propyl-3-thiosemicarbazide.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Propylhydrazinecarbothioamide can be synthesized through several methods. One common synthetic route involves the reaction of propylamine with carbon disulfide to form propyl isothiocyanate, which is then reacted with hydrazine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n-Propylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiourea derivatives .
Scientific Research Applications
n-Propylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant activity and possible role in modulating biological pathways.
Mechanism of Action
The mechanism of action of n-Propylhydrazinecarbothioamide involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can also interact with enzymes and proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to scavenge free radicals and modulate oxidative stress is well-documented .
Comparison with Similar Compounds
n-Propylhydrazinecarbothioamide can be compared with other similar compounds such as:
Hydrazinecarbothioamide: Similar in structure but lacks the propyl group, which may influence its reactivity and biological activity.
1,2,4-Triazole-3-thione derivatives: These compounds share some structural similarities and exhibit antioxidant activity, but their chemical properties and applications may differ.
Biological Activity
n-Propylhydrazinecarbothioamide, a derivative of hydrazinecarbothioamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a hydrazine backbone with a propyl group and a carbothioamide functional group. This structure is significant for its ability to interact with various biological macromolecules, which can lead to modulation of biological pathways.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Enzyme Interaction : The thienyl group within the compound can engage with active sites on enzymes, potentially inhibiting or activating their functions.
- Hydrogen Bonding : The carbothioamide moiety can form hydrogen bonds with proteins and nucleic acids, influencing their structural and functional properties .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound derivatives:
- Cell Viability Assays : Compounds derived from hydrazinecarbothioamide have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives were tested against HepG2 and A549 cell lines, revealing IC50 values that indicate effective antiproliferative activity .
- Mechanistic Insights : Some derivatives have been observed to modulate pathways such as RXRα transactivation, leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have reported that compounds with hydrazinecarbothioamide structures exhibit significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Synthesis and Evaluation
A series of studies have synthesized various hydrazinecarbothioamide derivatives to evaluate their biological activities:
- Synthesis : Derivatives were synthesized through reactions involving hydrazines and isothiocyanates, followed by characterization using spectroscopic methods .
- Biological Evaluation : The synthesized compounds were subjected to biological assays to determine their efficacy against cancer cell lines and microbial pathogens. For example, one study reported that certain derivatives exhibited IC50 values as low as 0.38 µM against MCF-7 cancer cells .
Data Summary
The following table summarizes key findings from recent studies on this compound derivatives:
Properties
IUPAC Name |
1-amino-3-propylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c1-2-3-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGJRYABTLKMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158638 | |
Record name | Hydrazinecarbothioamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-35-1 | |
Record name | N-Propylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarbothioamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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